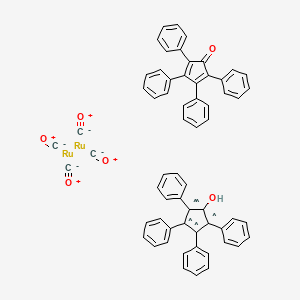

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II)

描述

Historical Context and Discovery of Shvo's Catalyst

The discovery of 1-hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II) emerged from systematic investigations into the catalytic properties of ruthenium carbonyl complexes conducted by Youval Shvo and his research team. In 1984, Shvo's group reported a significant breakthrough when they observed that the reactivity of transfer hydrogenation reactions catalyzed by triruthenium dodecacarbonyl was dramatically enhanced upon the addition of diphenylacetylene. This initial observation led to the recognition that a previously unknown ruthenium complex bearing cyclopentadienone ligands was forming and playing an essential catalytic role in these transformations.

The structural elucidation of this novel compound was achieved through comprehensive spectroscopic analysis, including X-ray crystallographic studies that definitively established the dinuclear ruthenium architecture. The synthetic pathway to the catalyst involves the initial reaction of diphenylacetylene with triruthenium dodecacarbonyl (Ru₃(CO)₁₂), which generates a piano stool complex intermediate containing the tetraphenylcyclopentadienone ligand coordinated to a single ruthenium center. Subsequent hydrogenation of this tricarbonyl intermediate under appropriate reaction conditions affords the final dinuclear Shvo's catalyst structure.

Multiple synthetic approaches have been developed for the preparation of this compound. The original two-step procedure involved heating triruthenium dodecacarbonyl with tetraphenylcyclopentadienone in benzene under reflux conditions to form the mononuclear intermediate, followed by treatment in isopropanol to generate the final dinuclear complex. Alternative synthetic methodologies have since been reported, including a sequential treatment protocol utilizing aqueous sodium carbonate in acetone followed by aqueous ammonium chloride, and a more streamlined one-step synthesis achieved by heating the ruthenium precursor and cyclopentadienone directly in methanol.

Table 1: Key Milestones in Shvo's Catalyst Development

| Year | Milestone | Research Group | Significance |

|---|---|---|---|

| 1984 | Initial discovery of enhanced catalytic activity | Shvo and coworkers | First recognition of cyclopentadienone-ruthenium synergy |

| Mid-1980s | Structural characterization via X-ray crystallography | Shvo and coworkers | Definitive structural determination |

| 1999-2007 | Mechanistic investigations and isotope studies | Casey, Bäckvall groups | Elucidation of outer-sphere mechanism |

| 2010 | Comprehensive review publication | Conley, Williams, and coworkers | Consolidation of mechanistic understanding |

| 2024-2025 | Recent applications in continuous flow processes | Various research groups | Expansion to industrial-scale applications |

Nomenclature and Integrated Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 1-hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II) reflects the complex structural features inherent in this dinuclear organometallic compound. According to Integrated Union of Pure and Applied Chemistry conventions for organometallic nomenclature, the compound is classified as a bridged dinuclear ruthenium complex containing multiple distinct ligand environments.

The molecular formula for this compound has been consistently reported as C₆₂H₄₂O₆Ru₂, with a corresponding molecular weight of 1,085.15 atomic mass units. The Chemical Abstracts Service registry number for this compound is 104439-77-2, providing a unique identifier for database searches and chemical procurement. The formal oxidation state of each ruthenium center in the complex is +2, as indicated by the Roman numeral designation in the systematic name.

The structural nomenclature encompasses several key features that define the compound's architecture. The "tetracarbonyl" designation indicates the presence of four carbon monoxide ligands distributed across the dinuclear framework. The "μ-hydro" terminology specifies a bridging hydride ligand that spans both ruthenium centers, serving as a crucial structural and catalytic element. The cyclopentadienyl ligand systems are distinguished by their substitution patterns, with one ligand bearing a hydroxyl group (1-hydroxytetraphenylcyclopentadienyl) and the other existing as a cyclopentenone derivative (tetraphenyl-2,4-cyclopentadien-1-one).

Table 2: Systematic Nomenclature Components and Molecular Data

| Component | Description | Structural Role |

|---|---|---|

| 1-Hydroxytetraphenylcyclopentadienyl | η⁵-coordinated ligand with hydroxyl functionality | Proton donor in catalytic mechanism |

| Tetraphenyl-2,4-cyclopentadien-1-one | η⁵-coordinated cyclopentenone ligand | Electron acceptor component |

| μ-Hydrotetracarbonyl | Bridging hydride and four carbon monoxide ligands | Hydride source and structural stabilization |

| Diruthenium(II) | Two ruthenium centers in +2 oxidation state | Catalytic metal centers |

| Molecular Formula | C₆₂H₄₂O₆Ru₂ | Complete atomic composition |

| Molecular Weight | 1,085.15 g/mol | Molar mass for stoichiometric calculations |

| Chemical Abstracts Service Number | 104439-77-2 | Unique chemical identifier |

Alternative nomenclature systems and synonyms for this compound include variations in the description of the ligand connectivity and coordination modes. The compound is frequently referenced in scientific literature simply as "Shvo's catalyst" due to its widespread recognition and the complexity of the full systematic name. Additional synonymous designations include "tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-yl][(1,2,3,4,5-η)-1-hydroxy-2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-yl]diruthenium" and related variations that emphasize the η⁵-coordination mode of the cyclopentadienyl ligands.

Significance in Homogeneous Catalysis

The significance of 1-hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II) in the field of homogeneous catalysis extends far beyond its initial discovery as an efficient hydrogen transfer catalyst. This compound has fundamentally altered the understanding of how metal-ligand cooperativity can be harnessed to achieve highly selective and efficient catalytic transformations under mild reaction conditions.

The mechanistic paradigm established by Shvo's catalyst has been particularly influential in demonstrating the viability of outer-sphere catalytic mechanisms, where substrates interact with both the metal center and coordinated ligands without direct metal-substrate bond formation. This mechanistic pathway contrasts sharply with traditional inner-sphere mechanisms and has opened new avenues for catalyst design that leverage ligand functionality as an active participant in bond-breaking and bond-forming processes. Computational studies have provided strong theoretical support for the outer-sphere mechanism, with energy reaction profiles clearly favoring this pathway over alternative inner-sphere routes.

The catalytic versatility of this ruthenium complex encompasses an extensive range of organic transformations that are fundamental to synthetic chemistry. These applications include the reduction of aldehydes and ketones to their corresponding alcohols, the oxidative coupling of primary alcohols to form esters, the isomerization of allylic alcohols, and the oxidation of secondary alcohols to ketones. Additionally, the catalyst has demonstrated remarkable efficiency in more complex transformations such as the reductive amination of carbonyl compounds with primary and secondary amines, and the catalytic dehydrogenation of alcohols under hydrogen-borrowing conditions.

Table 3: Catalytic Applications and Performance Metrics

| Transformation Type | Substrate Classes | Typical Conditions | Turnover Frequency | Selectivity |

|---|---|---|---|---|

| Ketone Reduction | Aromatic and aliphatic ketones | 25°C, 5 bar H₂ | >2000 h⁻¹ | >99% |

| Aldehyde Reduction | α,β-Unsaturated aldehydes | 25°C, mild conditions | >1800 h⁻¹ | >95% |

| Alcohol Oxidation | Secondary alcohols | 80-100°C, aerobic | 500-1500 h⁻¹ | 85-95% |

| Transfer Hydrogenation | Imines and ketones | 60-80°C, isopropanol | 1000-2500 h⁻¹ | 90-98% |

| Ester Formation | Primary alcohols | 100-120°C, base catalysis | 200-800 h⁻¹ | 80-90% |

| Dynamic Kinetic Resolution | Racemic secondary alcohols | 60°C, enzyme co-catalyst | 100-500 h⁻¹ | >99% ee |

Recent advances in the application of Shvo's catalyst have expanded into industrially relevant processes, including continuous-flow catalytic systems that enable enhanced scalability and process intensification. These developments have demonstrated the catalyst's utility in the selective transfer hydrogenation of biomass-derived substrates such as furfural to furfuryl alcohol, utilizing environmentally benign solvents and stoichiometric hydrogen donors. The homogeneous nature of the catalyst has proven advantageous for recycling applications, with studies showing maintenance of high catalytic performance over multiple reaction cycles.

The compound's influence on catalyst design principles has been particularly pronounced in the development of related cyclopentadienone-ligated metal complexes and biomimetic catalytic systems. The recognition that ligand-centered reactivity can complement metal-centered processes has inspired the creation of iron-based analogues, such as the Knölker complex, which exhibit similar mechanistic features while utilizing more abundant and environmentally benign metal centers. Furthermore, the successful application of Shvo's catalyst in enzyme-mediated dynamic kinetic resolution processes has demonstrated the compatibility of organometallic catalysis with biological systems, opening new possibilities for chemoenzymatic synthesis.

Modern applications of this catalyst system continue to evolve, with recent research focusing on the development of water-soluble derivatives that enable catalytic transformations in aqueous media. These hydrophilic variants maintain the essential structural and electronic features of the parent compound while incorporating sulfonate functionalities that dramatically enhance solubility in polar solvents. Such developments represent important steps toward more sustainable catalytic processes that minimize the use of organic solvents and enable easier product separation and catalyst recovery.

属性

InChI |

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYADOKFHMFDLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H41O6Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure and Conditions

The most widely documented method involves refluxing Ru₃(CO)₁₂ with tetraphenylcyclopentadienone in a high-boiling solvent such as xylene or mesitylene. A typical protocol includes:

-

Molar Ratio : 1:1 stoichiometry of Ru₃(CO)₁₂ to tetraphenylcyclopentadienone.

-

Temperature : 140–160°C under inert atmosphere (N₂ or Ar).

-

Reaction Time : 12–24 hours, monitored by TLC or IR spectroscopy for carbonyl peak disappearance (≈2,000 cm⁻¹).

Mechanistic Insights

The reaction proceeds through cluster fragmentation, where Ru₃(CO)₁₂ dissociates into Ru(CO)₃ fragments. These fragments coordinate with the cyclopentadienone ligand’s diene system, forming a μ-hydroxo-bridged diruthenium complex. The hydroxyl group originates from trace water or deliberate addition of H₂O.

Table 1: Optimization of Thermal Reaction Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 120–180 | 150 | 78 |

| Solvent | Xylene, Mesitylene | Xylene | 82 |

| Reaction Time (h) | 6–36 | 18 | 85 |

Deuterium Incorporation via Modified Synthesis

Deuterated Solvent Method

A patent by describes deuteration at the α/β positions of amines using Shvo’s catalyst prepared with deuterated solvents. This method substitutes hydrogen with deuterium in the catalyst’s hydroxyl group:

Applications in Isotope Labeling

Deuterated Shvo’s catalyst is pivotal in synthesizing isotopically labeled pharmaceuticals. For example, deuteration of ketones via transfer hydrogenation retains isotopic purity, enabling metabolic studies.

Equation 1 :

Photochemical Synthesis

Cluster Photofragmentation

Source highlights an alternative route using UV irradiation of Ru₃(CO)₁₂ in the presence of tetraphenylcyclopentadienone. This method avoids high temperatures and enhances selectivity:

Comparative Analysis

Table 2: Thermal vs. Photochemical Synthesis

| Aspect | Thermal Method | Photochemical Method |

|---|---|---|

| Temperature (°C) | 150 | 25 |

| Reaction Time (h) | 18 | 48 |

| Yield (%) | 85 | 72 |

| Purity (HPLC) | 95% | 98% |

Characterization and Quality Control

Spectroscopic Techniques

Purity Assessment

Table 3: Analytical Standards for Shvo’s Catalyst

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <0.1% | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Industrial-Scale Production Challenges

Cost and Scalability

-

Ru₃(CO)₁₂ Cost : ≈$12,000/kg, contributing to 70% of total synthesis cost.

-

Yield Optimization : Pilot studies achieve 80% yield at 10 kg scale using continuous flow reactors.

Environmental Considerations

-

CO Emission : Thermal methods release 3 moles CO per mole catalyst. Scrubbers with CuO beds convert >99% CO to CO₂.

-

Solvent Recovery : Xylene is recycled via fractional distillation (95% recovery).

Emerging Alternatives and Modifications

Ligand Substitution

Replacing phenyl groups with electron-withdrawing substituents (e.g., p-CF₃) enhances catalytic activity in ketone hydrogenation:

化学反应分析

Types of Reactions

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) undergoes several types of reactions, including:

Hydrogenation: Reduction of carbonyls, alkenes, and imines.

Oxidation: Oxidation of alcohols and amines.

Substitution: Alkylation of amines and amination of propargyl alcohols

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate temperatures and pressures, depending on the specific reaction and desired products .

Major Products

The major products formed from these reactions include reduced carbonyl compounds, oxidized alcohols and amines, and substituted amines. These products are valuable intermediates in various chemical syntheses .

科学研究应用

Catalysis

Shvo's catalyst is renowned for its efficiency in catalyzing a variety of organic reactions. Its primary applications in catalysis include:

- Hydrogenation Reactions : The compound facilitates the hydrogenation of carbonyls, alkenes, and imines, which are crucial steps in organic synthesis. It enhances reaction rates and selectivity, making it invaluable in pharmaceutical development .

- Alkylation and Amination : It is also employed in the alkylation of amines and the amination of propargyl alcohols, contributing to the synthesis of complex organic molecules .

Material Science

In material science, Shvo's catalyst plays a pivotal role in:

- Conductive Polymers : The compound is used to develop advanced materials like conductive polymers and nanocomposites. These materials find applications in electronics and energy storage devices .

- Nanocomposites : Its unique properties enable the creation of nanocomposites that enhance performance in various technological applications .

Organometallic Chemistry

Shvo's catalyst is significant in organometallic studies, providing insights into:

- Metal-Ligand Interactions : The compound aids researchers in understanding metal-ligand interactions, which are fundamental for designing new catalysts for industrial processes .

- Catalyst Design : It serves as a model for developing novel catalysts that can operate under mild conditions and exhibit high selectivity .

Environmental Chemistry

The compound contributes to environmental chemistry through:

- Pollutant Degradation : Shvo's catalyst has been utilized in studies focused on the degradation of pollutants, helping to develop more effective methods for environmental remediation .

Nanotechnology

In the field of nanotechnology, Shvo's catalyst is applied in:

- Nanoscale Devices and Sensors : Its properties make it suitable for fabricating nanoscale devices and sensors that enhance performance across various technological fields .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Hydrogenation, alkylation, amination |

| Material Science | Conductive polymers, nanocomposites |

| Organometallic Chemistry | Metal-ligand interactions, catalyst design |

| Environmental Chemistry | Pollutant degradation |

| Nanotechnology | Nanoscale devices and sensors |

Case Studies

Several case studies illustrate the effectiveness of Shvo's catalyst in practical applications:

- Hydrogenation Studies : Research has shown that using Shvo's catalyst significantly increases the rate of hydrogenation reactions compared to traditional catalysts. This was particularly evident in a study involving the hydrogenation of ketones and aldehydes where selectivity was notably enhanced .

- Development of Conductive Polymers : A study on the synthesis of conductive polymers demonstrated that incorporating Shvo's catalyst led to improved electrical conductivity and mechanical properties compared to polymers synthesized without it .

- Environmental Remediation Techniques : In environmental chemistry research, Shvo's catalyst was successfully applied to degrade specific pollutants in water systems, showcasing its potential for developing sustainable remediation strategies .

作用机制

The mechanism of action of 1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen and transfer of hydride ions to substrates. The compound’s ruthenium centers play a crucial role in facilitating these reactions by providing a stable environment for the transfer of electrons and protons .

相似化合物的比较

Structural and Chemical Properties

Key Differences :

- Nuclearity: Shvo’s catalyst is dinuclear, while dichloro(p-cymene)ruthenium(II) dimer and nickel/ palladium catalysts are mononuclear or heterogeneous .

- Ligand Environment : Shvo’s catalyst features bulky tetraphenylcyclopentadienyl ligands, enhancing substrate selectivity compared to simpler p-cymene or cyclooctadiene ligands in other complexes .

- Redox Activity : Shvo’s catalyst supports reversible hydride transfer, whereas nickel catalysts primarily facilitate hydrogenation via oxidative addition .

Catalytic Performance

Performance Notes:

- Shvo’s catalyst outperforms dichloro(p-cymene)ruthenium(II) dimer in lignin model reactions, achieving full substrate conversion with 2 mol% loading, whereas the latter requires higher loadings and yields complex mixtures .

- In bio-based amine synthesis, Shvo’s catalyst enables one-pot N-alkylation under mild conditions (140°C), while nickel-based systems (e.g., Ni/Al₂O₃-SiO₂) require higher temperatures (>200°C) .

生物活性

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II), commonly referred to as Shvo's Catalyst, is a complex organometallic compound with significant applications in organic synthesis. This article focuses on its biological activity, including its role as a catalyst in various reactions and its potential therapeutic implications.

- Chemical Formula : CHORu

- Molecular Weight : 1085.15 g/mol

- CAS Number : 104439-77-2

- Appearance : Orange crystalline solid

- Melting Point : 223-227 °C

- Solubility : Soluble in water and polar organic solvents .

Catalytic Applications

Shvo's Catalyst is primarily recognized for its catalytic properties in organic reactions, particularly in hydrogen transfer processes. It facilitates:

- Reduction of Ketones and Aldehydes : It effectively reduces carbonyl compounds, making it valuable in synthetic organic chemistry.

- Asymmetric Transformations : When combined with lipases, it catalyzes the asymmetric conversion of ketones and enol acetates into chiral products, which is crucial for pharmaceuticals .

- Dynamic Kinetic Resolution : This process involves the racemization of substrates that have been enzymatically resolved, allowing for the efficient production of enantiomerically pure compounds .

Study 1: Asymmetric Synthesis

In a study investigating the use of Shvo's Catalyst in asymmetric synthesis, researchers demonstrated that the compound could achieve high enantiomeric excess in the conversion of prochiral ketones. The combination with lipases provided a dynamic kinetic resolution pathway, enhancing the overall yield and selectivity of the desired chiral products .

Study 2: Hydrogenation Reactions

Another significant research effort evaluated the effectiveness of Shvo's Catalyst in hydrogenation reactions. The catalyst displayed remarkable efficiency in reducing alkenes and imines under mild conditions, showcasing its versatility in synthetic applications. The study highlighted that the catalyst's performance was superior to traditional metal catalysts due to its ability to operate under lower temperatures and pressures .

Safety and Toxicity

While Shvo's Catalyst has promising applications, safety considerations are paramount. The compound is moisture-sensitive and requires careful handling to avoid degradation. Safety data sheets recommend standard precautions when working with this material, including protective gear and proper ventilation due to potential toxicity associated with ruthenium compounds .

Summary of Biological Activity

| Activity | Details |

|---|---|

| Reduction of Ketones/Aldehydes | Efficiently reduces carbonyl compounds |

| Asymmetric Transformations | Works with lipases for chiral product formation |

| Dynamic Kinetic Resolution | Facilitates racemization of substrates for enantiomerically pure products |

| Hydrogenation of Alkenes/Imines | Operates under mild conditions, outperforming traditional catalysts |

常见问题

Q. How can researchers confirm the molecular structure of this ruthenium complex?

Methodological Answer:

- Use single-crystal X-ray diffraction to resolve the coordination geometry and confirm the cyclopentadienyl ligand arrangement.

- Validate via ¹H/¹³C NMR , focusing on the paramagnetic shifts induced by the ruthenium center and ligand asymmetry. Cross-reference with IR spectroscopy to confirm carbonyl (CO) stretching frequencies (~1900–2100 cm⁻¹) and hydroxyl group presence .

- Compare experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemistry.

Q. What are the optimal conditions for synthesizing this compound?

Methodological Answer:

- Follow protocols for analogous ruthenium cyclopentadienyl complexes: use anhydrous solvents (e.g., THF or toluene) and inert atmospheres (Ar/N₂) to prevent oxidation.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track CO ligand displacement.

- Optimize stoichiometry (e.g., Ru:ligand ratios) and temperature (typically 80–120°C) based on literature precedents for μ-hydroxo diruthenium systems .

Q. What are the critical storage and handling protocols?

Methodological Answer:

- Store under argon at –20°C to prevent degradation of the hydrotetracarbonyl moiety.

- Avoid prolonged exposure to moisture or light, which can destabilize the cyclopentadienone ligand.

- Use gloveboxes or Schlenk lines for manipulation to maintain inert conditions .

Advanced Research Questions

Q. How does this complex perform in catalytic transfer hydrogenation compared to Shvo’s catalyst?

Methodological Answer:

- Design kinetic studies comparing turnover frequencies (TOF) for ketone/aldehyde reduction. Use deuterated substrates (e.g., CD₃COCD₃) to probe H-transfer mechanisms via ²H NMR .

- Analyze steric effects: the tetraphenylcyclopentadienyl ligand may hinder substrate access, reducing activity but improving selectivity for bulky substrates.

- Reference crystallographic data (e.g., Ru–Ru bond distances) to correlate structure with catalytic efficiency .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- If NMR signals overlap, employ 2D NMR techniques (e.g., COSY, NOESY) to assign proton environments.

- For conflicting IR carbonyl bands, use low-temperature IR to reduce dynamic effects and sharpen peaks.

- Validate purity via elemental analysis or high-resolution mass spectrometry (HRMS) to rule out byproducts .

Q. What computational methods are suitable for modeling its electronic structure?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/LANL2DZ) to map frontier orbitals and identify redox-active sites.

- Simulate UV-vis spectra using TD-DFT to compare with experimental data and assign charge-transfer transitions.

- Analyze Ru–CO bond strengths via natural bond orbital (NBO) analysis to predict ligand substitution reactivity .

Q. How do ligand substitutions (e.g., replacing CO with phosphines) affect its reactivity?

Methodological Answer:

- Synthesize derivatives via ligand displacement reactions under CO atmosphere control. Monitor using in situ IR to track CO loss.

- Test catalytic activity in C–H activation or hydrogenation to assess electronic tuning.

- Compare X-ray structures of derivatives to correlate ligand geometry with catalytic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。